Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
The compound of interest, tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate, is a nitrogenous organic molecule that is part of a broader class of compounds with potential applications in medicinal chemistry. While the specific compound is not directly synthesized in the provided papers, related compounds and intermediates with similar structural motifs are discussed, which can provide insights into the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related pyrazole and piperidine derivatives has been reported. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction on diaminopyrazole, yielding good results . Another synthesis approach for a piperazine derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, has been achieved with a 52% yield using a low-cost amination process . These methods could potentially be adapted for the synthesis of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of similar compounds have been characterized using various analytical techniques. For example, the structure of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was confirmed with ESI-MS, 1H NMR, and elemental analysis . Additionally, hydrogen-bonded chains and aggregates have been observed in related pyrazole compounds, indicating the potential for intermolecular interactions in the solid state .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate. However, the synthesis of related compounds suggests that reactions such as nucleophilic substitution, oxidation, halogenation, and elimination could be relevant . These reactions are commonly used in the synthesis of complex organic molecules and could be applicable to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate can be inferred from related compounds. For instance, the DFT study, hirshfeld surface analysis, and vibrational analysis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provide insights into the electronic structure and potential reactivity of the compound . These studies can help predict the behavior of the compound under different conditions and its interactions with biological targets.
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(4-aminopyrazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJWTRPGFVNAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650626 | |
Record name | tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate | |
CAS RN |
1029413-55-5 | |
Record name | tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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